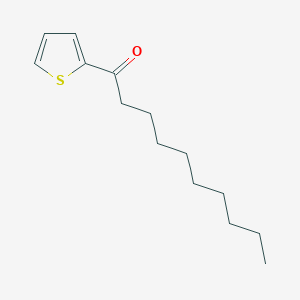

1-Decanone, 1-(2-thienyl)-

Description

Contextualization of Thiophene-Containing Organic Molecules in Advanced Chemical Research

Thiophene (B33073), a five-membered, sulfur-containing heteroaromatic ring, is a foundational structure in the world of heterocyclic compounds. derpharmachemica.com Its derivatives are of significant interest due to their wide range of applications in medicinal chemistry, material science, and the pharmaceutical industry. nih.gov The thiophene nucleus is a privileged pharmacophore, meaning it is a common feature in many biologically active compounds. nih.gov In fact, numerous drugs approved by the U.S. Food and Drug Administration (USFDA) contain a thiophene ring, including antiasthmatics, anticoagulants, and antiplatelet agents. nih.govnih.gov

The unique electronic properties of the electron-rich thiophene ring make it a valuable component in the development of organic materials. researchgate.net Thiophene-based polymers and oligomers are known for their semiconducting, luminescent, and sensing capabilities. researchgate.net These properties have led to their use in organic electronics, such as organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and solar cells. nih.govresearchgate.net The versatility of thiophene chemistry allows for fine-tuning of molecular structures to achieve desired properties, making it a subject of ongoing research. researchgate.net

Significance of Ketone Functionality in Organic Synthesis and Material Science Precursors

The ketone functional group, which contains a carbonyl group (C=O) bonded to two carbon atoms, is of paramount importance in organic chemistry. fiveable.mewikipedia.org Ketones are found in numerous natural products, pharmaceuticals, dyes, and fragrances. nih.gov The polarity of the carbonyl group, with its electrophilic carbon and nucleophilic oxygen, makes ketones highly reactive and versatile in organic synthesis. wikipedia.orgebsco.com They participate in a wide array of reactions, including nucleophilic additions, reductions, and alpha-substitutions, making them crucial intermediates for building complex molecules. ebsco.comteachy.app

In material science, ketones serve as vital precursors for polymers. wikipedia.org For instance, cyclohexanone (B45756) is a key intermediate in the industrial production of monomers for polymers like nylon. ebsco.com The reactivity of the ketone group allows for the creation of polymers with specific properties and functionalities. Furthermore, many ketones are notable for their distinct fragrances and are used extensively in the cosmetic and food industries. ebsco.comteachy.app

Identification of Research Gaps Pertaining to 1-Decanone, 1-(2-thienyl)- and Analogous Structures

While the individual importance of thiophene and ketone moieties is well-documented, the specific compound 1-Decanone, 1-(2-thienyl)- (also known as 2-decanoylthiophene) and its long-chain alkyl thienyl ketone analogs have not been extensively studied. A review of the scientific literature indicates that while shorter-chain 2-acylthiophenes, such as 2-acetylthiophene (B1664040), are well-characterized and used as intermediates in various syntheses, there is a noticeable lack of comprehensive research on derivatives with longer alkyl chains. mdpi.comontosight.aiwikipedia.org

Most research has concentrated on the synthesis and applications of thiophene-containing polymers or small molecules with different functionalities. The unique physical and chemical properties that might arise from the combination of a long aliphatic chain and a thienyl ketone group remain largely unexplored. There is a gap in the literature concerning the detailed synthetic methodologies, spectroscopic characterization, and potential applications of 1-Decanone, 1-(2-thienyl)- . Its potential as a precursor for novel liquid crystals, surfactants, or as a component in self-assembling systems has not been systematically investigated. This lack of focused research presents an opportunity to explore the unique characteristics and potential uses of this and related long-chain alkyl thienyl ketones.

Overview of the Scholarly Contributions and Scope of the Research Outline

This article aims to consolidate the available information on 1-Decanone, 1-(2-thienyl)- and to highlight the need for further investigation into this and analogous compounds. By focusing on this specific molecule, this work seeks to provide a foundational resource for researchers in organic chemistry and material science. The scope is to present a structured overview of its chemical identity and to contextualize its significance within the broader fields of thiophene and ketone chemistry.

The primary scholarly contribution is the identification of a specific, under-researched area within organic chemistry. This article will serve as a starting point for future studies by providing known data and outlining the unexplored potential of long-chain alkyl thienyl ketones. The subsequent sections will delve into the known properties and potential synthetic routes, thereby encouraging further research to unlock the full potential of these intriguing molecules.

Chemical Compound Data

Below are tables detailing the primary chemical compound discussed in this article and a related, well-studied analog for comparison.

Table 1: 1-Decanone, 1-(2-thienyl)-

| Property | Value |

|---|---|

| IUPAC Name | 1-(Thiophen-2-yl)decan-1-one |

| Synonyms | 2-Decanoylthiophene |

| CAS Number | 79852-24-7 epa.gov |

| Molecular Formula | C₁₄H₂₂OS |

| Molecular Weight | 238.39 g/mol |

| Structure | A thiophene ring attached at the 2-position to a carbonyl group, which is the start of a ten-carbon ketone chain. |

Table 2: 2-Acetylthiophene (for comparison)

| Property | Value |

|---|---|

| IUPAC Name | 1-(Thiophen-2-yl)ethanone nist.gov |

| Synonyms | Methyl 2-thienyl ketone, 2-Acetothienone nist.gov |

| CAS Number | 88-15-3 nist.gov |

| Molecular Formula | C₆H₆OS ontosight.ainist.gov |

| Molecular Weight | 126.17 g/mol wikipedia.org |

| Appearance | Colorless to pale yellow liquid ontosight.aiontosight.ai |

| Boiling Point | 214 °C (417 °F; 487 K) wikipedia.org |

| Melting Point | 9 °C (48 °F; 282 K) wikipedia.org |

Structure

3D Structure

Properties

CAS No. |

79852-24-7 |

|---|---|

Molecular Formula |

C14H22OS |

Molecular Weight |

238.39 g/mol |

IUPAC Name |

1-thiophen-2-yldecan-1-one |

InChI |

InChI=1S/C14H22OS/c1-2-3-4-5-6-7-8-10-13(15)14-11-9-12-16-14/h9,11-12H,2-8,10H2,1H3 |

InChI Key |

DQOJADJTCNMTPI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)C1=CC=CS1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Decanone, 1 2 Thienyl

Strategies for the Construction of the Decanone Moiety

Constructing the decanone portion of the molecule requires robust methods for creating carbon-carbon bonds and installing the carbonyl group at the correct position.

These methods focus on assembling the C10 alkyl chain and attaching it to the thiophene (B33073) core prior to or concurrently with ketone formation.

Organometallic reagents are powerful tools for forming carbon-carbon bonds through nucleophilic addition to carbonyl groups. masterorganicchemistry.com

Grignard Reagents: The Grignard reaction provides a classic and versatile method for this synthesis. organic-chemistry.orgchemguide.co.uk One pathway involves the reaction of a decylmagnesium halide (e.g., nonylmagnesium bromide) with 2-thiophenecarboxaldehyde. This addition reaction forms a secondary alcohol, which is subsequently oxidized to the target ketone, 1-Decanone, 1-(2-thienyl)-. libretexts.org Alternatively, 2-thienylmagnesium bromide can be added to decanal, followed by oxidation of the resulting secondary alcohol. libretexts.org The choice of aldehyde and Grignard reagent can be adapted based on starting material availability. chemguide.co.uk

Organolithium Reagents: Organolithium compounds are highly reactive nucleophiles and strong bases, making them suitable for similar synthetic transformations. wikipedia.orgsigmaaldrich.com The synthesis can be achieved by reacting 2-thienyllithium (B1198063), which is commercially available or can be prepared by deprotonation of thiophene, with a suitable decanoyl electrophile. sigmaaldrich.com A highly efficient method involves the use of Weinreb amides (N-methoxy-N-methylamides), such as N-methoxy-N-methyl decanamide. The addition of 2-thienyllithium to this amide forms a stable tetrahedral intermediate which, upon acidic workup, yields the desired ketone without the common side reaction of over-addition to form a tertiary alcohol. wikipedia.org Another approach is the reaction of an organolithium reagent with a carboxylic acid salt or an acid chloride to produce the corresponding ketone. saylor.org

| Reagent Type | Thiophene Substrate | Alkyl Chain Substrate | Intermediate Product | Key Features |

|---|---|---|---|---|

| Grignard Reagent | 2-Thiophenecarboxaldehyde | Nonylmagnesium Bromide | Secondary Alcohol | Requires subsequent oxidation step. libretexts.org |

| Organolithium Reagent | 2-Thienyllithium | N-methoxy-N-methyl decanamide | Stable Tetrahedral Intermediate | Direct ketone formation, avoids over-addition. wikipedia.org |

| Grignard Reagent | 2-Thienylmagnesium Bromide | Decanal | Secondary Alcohol | Requires subsequent oxidation step. libretexts.org |

| Organolithium Reagent | 2-Thienyllithium | Decanoyl Chloride | Ketone | Direct ketone formation, can be prone to side reactions. saylor.org |

Palladium- or nickel-catalyzed cross-coupling reactions are indispensable for constructing C(sp²)–C(sp³) bonds, offering a pathway to attach a long alkyl chain to the thiophene ring. jcu.edu.aunih.gov These methods typically involve coupling an organometallic reagent with an organic halide. youtube.com

For the synthesis of 1-Decanone, 1-(2-thienyl)-, a plausible strategy involves the Kumada coupling, which utilizes a Grignard reagent. jcu.edu.au For instance, 2-thienylmagnesium bromide could be coupled with 1-halodecane (e.g., 1-bromodecane) in the presence of a nickel catalyst to form 2-decylthiophene (B1607291). Subsequent oxidation of the benzylic-like position would yield the target ketone. Another powerful method is the Suzuki coupling, which pairs an organoboron compound with an organic halide. rsc.org A 2-thienylboronic acid or ester can be coupled with a decyl halide under palladium catalysis. The resulting 2-decylthiophene is then oxidized to the final product. These methods are valued for their high efficiency and good functional group tolerance. youtube.comrsc.org

Innovative strategies involving the ring-opening of cyclic precursors can provide access to complex acyclic structures like the decanone moiety. Epoxides are versatile intermediates that can be transformed into ketones through ring-opening reactions. acs.org For example, a terminal epoxide bearing a nine-carbon chain could potentially be opened by a thienyl nucleophile, followed by rearrangement or oxidation to install the ketone at the C1 position.

Another conceptual approach involves the use of cyclic enones. nih.govorganic-chemistry.org A suitably substituted cyclopentenone or cyclohexenone could serve as a precursor. The reaction sequence might involve the conjugate addition of a thienyl organometallic reagent to the enone, followed by an oxidative cleavage or a rearrangement of the cyclic structure to unfurl the decanone chain. For instance, a Baeyer-Villiger oxidation of a cyclic ketone precursor could lead to a lactone, which could then be opened and further manipulated to generate the desired thienyl ketone. While not as direct as acylation or organometallic addition, these methods offer creative solutions for constructing the carbon skeleton from readily available cyclic starting materials. researchgate.net

These methods directly form the ketone by attaching an acyl group to the thiophene ring.

The most direct and widely used method for synthesizing aryl ketones is the Friedel-Crafts acylation. libretexts.orgorganic-chemistry.org This electrophilic aromatic substitution reaction involves treating thiophene with an acylating agent, such as decanoyl chloride or decanoic anhydride, in the presence of a Lewis acid catalyst. organic-chemistry.orgkhanacademy.org

Thiophene is highly reactive towards electrophilic substitution, and the reaction shows high regioselectivity for the 2-position over the 3-position. stackexchange.com This selectivity is attributed to the greater stabilization of the cationic intermediate formed during attack at the 2-position, which can be described by more resonance structures. stackexchange.com A variety of Lewis acids can be employed as catalysts, including aluminum chloride (AlCl₃), stannic chloride (SnCl₄), and zinc chloride (ZnCl₂). nih.govgoogle.com The choice of catalyst and reaction conditions can be optimized to achieve high yields. For example, using ethylaluminum dichloride (EtAlCl₂) has been reported as a method for Friedel-Crafts reactions in non-acidic media, which can be advantageous for sensitive substrates. asianpubs.org

| Acylating Agent | Catalyst | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Decanoyl Chloride | AlCl₃ | CH₂Cl₂ | Common, high reactivity. | nih.gov |

| Decanoic Anhydride | SnCl₄ | Nitrobenzene | Milder conditions than AlCl₃. | google.com |

| Decanoyl Chloride | ZnCl₂ | - | Overcomes issues of catalyst complexation with product. | google.com |

| Decanoyl Chloride | EtAlCl₂ | CH₂Cl₂ | Non-acidic reaction medium. | asianpubs.org |

Ketone Formation Techniques

Oxidation of Secondary Alcohol Precursors

A common and effective strategy for the synthesis of ketones is the oxidation of their corresponding secondary alcohols. In this case, 1-(2-thienyl)decan-1-ol serves as the immediate precursor to 1-decanone, 1-(2-thienyl)-. The transformation involves the removal of two hydrogen atoms—one from the hydroxyl group and one from the carbon atom to which it is attached—to form the carbonyl group of the ketone.

A variety of oxidizing agents can be employed for this purpose, each with its own set of advantages regarding selectivity, reaction conditions, and functional group tolerance. The choice of reagent is critical to ensure high yields and minimize side reactions.

| Oxidizing Agent | Typical Reaction Conditions | Advantages |

| Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂), room temperature | Mild, selective for primary and secondary alcohols |

| Jones reagent (CrO₃ in H₂SO₄/acetone) | Acetone, 0 °C to room temperature | Powerful, cost-effective |

| Swern oxidation (DMSO, oxalyl chloride, triethylamine) | Dichloromethane (CH₂Cl₂), low temperature (-78 °C) | Mild, avoids heavy metals |

| Dess-Martin periodinane (DMP) | Dichloromethane (CH₂Cl₂), room temperature | Mild, neutral conditions, broad functional group tolerance |

Functionalization of the 2-Thienyl Moiety

An alternative synthetic approach involves the direct introduction of the decanoyl group onto the thiophene ring. Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution, and it can also participate in various metal-catalyzed cross-coupling reactions.

Friedel-Crafts acylation is a classic and direct method for the synthesis of aryl ketones. In this reaction, thiophene is treated with decanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.gov The Lewis acid activates the acyl chloride, making it a potent electrophile that is then attacked by the electron-rich thiophene ring. The acylation of thiophene typically occurs preferentially at the 2-position due to the greater stability of the intermediate carbocation.

Reaction Scheme: Thiophene + Decanoyl Chloride --(AlCl₃)--> 1-Decanone, 1-(2-thienyl)-

This method is often efficient for simple substrates, providing a straightforward route to the desired product.

Metal-catalyzed cross-coupling reactions offer a powerful and versatile tool for forming carbon-carbon bonds. The Kumada coupling, which involves the reaction of a Grignard reagent with an organic halide in the presence of a nickel or palladium catalyst, can be adapted for the synthesis of thiophene derivatives.

In a potential synthetic route, a 2-thienyl Grignard reagent (2-thienylmagnesium bromide) could be coupled with decanoyl chloride. This approach provides an alternative to traditional Friedel-Crafts acylation and can sometimes offer advantages in terms of milder reaction conditions and functional group compatibility.

Illustrative Reaction: 2-Thienylmagnesium bromide + Decanoyl Chloride --(Ni or Pd catalyst)--> 1-Decanone, 1-(2-thienyl)-

Application of Protecting Group Chemistry (e.g., dithiane protection for carbonyls)

In more complex syntheses, it may be necessary to protect the carbonyl group of 1-decanone, 1-(2-thienyl)- or a precursor from undesired reactions. Dithianes are commonly used as protecting groups for carbonyl compounds. The ketone is reacted with 1,3-propanedithiol (B87085) in the presence of a Lewis acid to form a cyclic dithioacetal. This dithiane group is stable to a wide range of nucleophilic and basic conditions.

The protected ketone can then undergo further transformations on other parts of the molecule. The carbonyl group can be readily regenerated by treating the dithiane with a deprotecting agent, such as mercury(II) chloride or N-bromosuccinimide. This strategy allows for the selective modification of multifunctional molecules.

Stereoselective and Regioselective Synthetic Approaches for Derivatives

The synthesis of derivatives of 1-decanone, 1-(2-thienyl)- with specific stereochemistry or regiochemistry requires the use of advanced catalytic methods.

For the synthesis of chiral derivatives, where a stereocenter is introduced, enantioselective catalysis is employed. This can involve the use of chiral catalysts to control the stereochemical outcome of a reaction.

Phosphine Organocatalysis: Chiral phosphines can act as nucleophilic catalysts in various asymmetric transformations, such as enantioselective additions to prochiral substrates.

Transition Metal Catalysis: Chiral transition metal complexes, often featuring chiral ligands, are widely used for a vast array of enantioselective reactions, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions.

These methods are crucial for the synthesis of enantiomerically pure compounds, which is of particular importance in medicinal chemistry and materials science.

Diastereoselective Control in Carbonyl Additions

The synthesis of specific stereoisomers of derivatives of 1-Decanone, 1-(2-thienyl)- can be achieved through diastereoselective additions to the carbonyl group, particularly when a stereogenic center is present adjacent (at the α-position) to the ketone. This substrate-controlled approach leverages the existing chirality in the molecule to direct the stereochemical outcome of the reaction. bham.ac.uk The predictability of these reactions is often guided by established stereochemical models, such as the Felkin-Anh and Cram chelation models.

Felkin-Anh Model: This model is widely used to predict the outcome of nucleophilic attack on chiral carbonyl compounds that lack a chelating atom at the α-position. bham.ac.uk The model posits a transition state that minimizes steric strain. The largest substituent on the α-carbon orients itself anti-periplanar to the trajectory of the incoming nucleophile. The nucleophile then attacks the carbonyl carbon from the less hindered face. For a hypothetical α-substituted precursor to a derivative of 1-Decanone, 1-(2-thienyl)-, this model allows for the rational prediction of the major diastereomer formed.

Cram Chelation Model: In contrast, when the α-substituent is a Lewis basic group capable of chelation (e.g., alkoxy, amino), the Cram chelation model is often applicable, especially in the presence of a Lewis acid or a suitable organometallic reagent. bham.ac.uk In this model, the Lewis acid coordinates to both the carbonyl oxygen and the α-heteroatom, forming a rigid five-membered ring. This conformation locks the substrate, and the nucleophile preferentially attacks from the less sterically hindered side of this chelate ring, often leading to a diastereomer opposite to that predicted by the Felkin-Anh model. bham.ac.uk The ability to switch between chelation and non-chelation control, for instance by changing the protecting group on an α-hydroxy ketone, provides a powerful tool for selectively synthesizing either the syn or anti diol product. bham.ac.uk

The table below summarizes the predicted stereochemical outcomes based on these two models for the addition of a generic nucleophile to a chiral ketone.

Table 1: Predicted Major Diastereomer in Nucleophilic Addition

| Model | α-Substituent Type | Key Feature | Predicted Major Product |

|---|---|---|---|

| Felkin-Anh | Non-chelating (e.g., alkyl, phenyl) | Steric hindrance directs attack | Nucleophile adds anti to the largest group |

| Cram Chelation | Chelating (e.g., -OR, -NR₂) | Lewis acid-mediated rigid ring | Nucleophile adds syn to the smallest group |

Multicomponent Reaction Pathways Involving Alkyne Precursors

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all starting materials. beilstein-journals.orgnih.gov This approach is prized for its atom economy, operational simplicity, and ability to rapidly generate complex molecular structures from simple precursors. beilstein-journals.orgnih.gov The use of alkynes as starting materials in MCRs has become a versatile strategy for the synthesis of a wide array of organic compounds, including ketones. rsc.org

One powerful MCR strategy that can be conceptualized for the synthesis of 1-Decanone, 1-(2-thienyl)- involves the transition-metal-catalyzed coupling of an alkyne with other components. For instance, palladium- and copper-catalyzed reactions are well-established for forming C-C bonds with alkynes. windows.net A hypothetical three-component reaction could involve an alkyne, an aryl or vinyl halide, and a carbon monoxide source (carbonylative coupling) to construct the ketone moiety directly.

A plausible pathway could involve the reaction of 1-decyne (B165119) (the alkyne precursor providing the nonanoyl chain), 2-iodothiophene (B115884) (providing the thienyl group), and a suitable carbonyl source under palladium catalysis. Such methods offer a convergent and efficient route to the target structure, avoiding the multiple steps often associated with traditional linear syntheses. The flexibility of MCRs allows for the synthesis of diverse libraries of compounds by simply varying the starting components. organic-chemistry.org

The table below outlines the components for a conceptual multicomponent reaction to synthesize the target compound.

Table 2: Conceptual Multicomponent Synthesis of 1-Decanone, 1-(2-thienyl)-

| Component 1 | Component 2 | Component 3 | Catalyst System | Product |

|---|

Chemical Reactivity and Mechanistic Investigations of 1 Decanone, 1 2 Thienyl

Reaction Pathways of the Carbonyl Group

The carbonyl group (C=O) is a site of significant chemical activity due to the polarity of the carbon-oxygen double bond, where the carbon atom is electrophilic and the oxygen is nucleophilic.

Nucleophilic Addition Reactions

The most fundamental reaction of the carbonyl group in 1-Decanone, 1-(2-thienyl)- is nucleophilic addition. In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group. This results in the formation of a tetrahedral alkoxide intermediate. ck12.orglibretexts.org The hybridization of the carbonyl carbon changes from sp² (trigonal planar) to sp³ (tetrahedral) during this process. libretexts.orgmasterorganicchemistry.com Subsequent protonation of the alkoxide intermediate by an acid or solvent yields an alcohol. libretexts.org

The reaction can proceed with a wide variety of nucleophiles. Strong nucleophiles, such as Grignard reagents or organolithium compounds, lead to an irreversible addition, while weaker nucleophiles like cyanide or alcohols result in a reversible reaction. masterorganicchemistry.com

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Hydride Ion (H⁻) | Sodium borohydride (B1222165) (NaBH₄) | Secondary Alcohol |

| Alkyl Group (R⁻) | Methylmagnesium bromide (CH₃MgBr) | Tertiary Alcohol |

Enolate Chemistry and Alpha-Functionalization Reactions

The carbon atoms adjacent to the carbonyl group, known as α-carbons, possess acidic protons. In 1-Decanone, 1-(2-thienyl)-, the methylene (B1212753) group (-CH₂-) of the decanoyl chain is the site of this reactivity. Treatment with a suitable base results in the deprotonation of this α-carbon to form a nucleophilic enolate anion. wikipedia.orgmasterorganicchemistry.com Enolates are resonance-stabilized, with the negative charge delocalized between the α-carbon and the carbonyl oxygen. masterorganicchemistry.com

The choice of base and reaction conditions can selectively produce either the kinetic or thermodynamic enolate, although for a linear ketone like 1-decanone, this distinction is less complex than in unsymmetrical cyclic ketones. wikipedia.orgmasterorganicchemistry.com

Kinetic Enolate: Favored by strong, sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures in aprotic solvents. masterorganicchemistry.combham.ac.uk

Thermodynamic Enolate: Favored by weaker bases, such as alkoxides, in protic solvents, allowing an equilibrium to be established. wikipedia.orgbham.ac.uk

Once formed, the enolate can act as a potent nucleophile, reacting with various electrophiles in α-functionalization reactions. This allows for the introduction of new functional groups at the carbon adjacent to the carbonyl group. organic-chemistry.org

Table 2: Common Alpha-Functionalization Reactions via Enolates

| Electrophile | Reagent Example | Product Type |

|---|---|---|

| Alkyl Halide | Iodomethane (CH₃I) | α-Alkylated Ketone |

| Halogen | Bromine (Br₂) | α-Halogenated Ketone |

Reductive Transformations (e.g., Clemmensen reduction)

The carbonyl group of 1-Decanone, 1-(2-thienyl)- can be completely reduced to a methylene group (-CH₂-). The Clemmensen reduction is a classic method for achieving this transformation, particularly effective for aryl-alkyl ketones. wikipedia.organnamalaiuniversity.ac.in The reaction is carried out by heating the ketone with zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid. wikipedia.orgjuniperpublishers.com

Table 3: Comparison of Carbonyl Reduction Methods

| Reaction Name | Reagents | Conditions | Key Feature |

|---|---|---|---|

| Clemmensen Reduction | Zn(Hg), concentrated HCl | Acidic, heat | Reduces carbonyl to methylene; incompatible with acid-sensitive groups. annamalaiuniversity.ac.injuniperpublishers.com |

| Wolff-Kishner Reduction | Hydrazine (N₂H₄), KOH | Basic, high temp | Reduces carbonyl to methylene; incompatible with base-sensitive groups. youtube.com |

Reactivity of the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic heterocycle that undergoes electrophilic aromatic substitution reactions. umsl.edu The presence of the deactivating acyl group at the 2-position significantly influences its reactivity.

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (SₑAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The mechanism proceeds via a two-step process:

Attack on the Electrophile: The π-electron system of the thiophene ring acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgmasterorganicchemistry.com

Deprotonation: A weak base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

The acyl group on 1-Decanone, 1-(2-thienyl)- is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack, making it less reactive than unsubstituted thiophene. pharmaguideline.com This deactivation occurs because the acyl group pulls electron density from the ring, making it less nucleophilic. The substitution is strongly directed to the 5-position (the carbon adjacent to the sulfur and opposite the acyl group), as this position is least deactivated. Attack at the 5-position results in a more stable carbocation intermediate compared to attack at other positions. wikipedia.org

Table 4: Regioselectivity in Electrophilic Substitution of 2-Acylthiophenes

| Reaction | Reagent | Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-2-acylthiophene |

| Halogenation | Br₂ in Acetic Acid | 5-Bromo-2-acylthiophene |

Oxidation Reactions of the Sulfur Heterocycle (e.g., to sulfoxides and sulfones)

While the thiophene ring is generally stable, the sulfur atom can be oxidized under specific conditions. nih.gov Oxidation typically occurs at the sulfur atom rather than the double bonds of the ring. wikipedia.org The reaction with oxidizing agents, such as peroxy acids (e.g., trifluoroperacetic acid), can convert the sulfide (B99878) in the thiophene ring first to a thiophene S-oxide and then to a thiophene S-sulfone upon further oxidation. wikipedia.org

Thiophene-S-oxides are often unstable and can act as reactive intermediates, potentially undergoing reactions like Diels-Alder dimerization. wikipedia.orgnih.gov The corresponding sulfones are generally more stable. jchemrev.com The specific reaction pathway and product stability can be influenced by the substituents on the thiophene ring. nih.gov

Table 5: Oxidation States of Sulfur in Thiophene Derivatives

| Compound Type | Sulfur Oxidation State |

|---|---|

| Thiophene | -2 |

| Thiophene S-oxide | 0 |

Ring-Opening and Rearrangement Processes

While specific studies on the ring-opening and rearrangement of 1-decanone, 1-(2-thienyl)- are not extensively documented, the reactivity of the thiophene nucleus in related compounds provides insights into potential transformations.

Ring-Opening Reactions: The thiophene ring is generally stable; however, under certain oxidative conditions, it can undergo ring-opening. Oxidation can occur at the sulfur atom to form a thiophene S-oxide, or at the C=C double bonds to yield an epoxide. wikipedia.org These reactive intermediates can then undergo further reactions, potentially leading to the cleavage of the heterocyclic ring. For instance, photo-irradiation of poly(3-hexylthiophene) in the presence of oxygen can lead to the reduction of π-conjugation, indicating a disruption of the thiophene ring structure. At elevated temperatures, 2-acetylthiophene (B1664040) may undergo ring-opening reactions. hopemaxchem.com

Rearrangement Reactions: 2-Acylthiophenes can participate in various rearrangement reactions, often catalyzed by acid or light.

Photochemical Rearrangements: Upon photoirradiation, α-(2-nitrophenyl)ketones, which share the feature of a ketone adjacent to an aromatic ring, are known to rearrange into cyclic hydroxamates. rsc.org While the nitro group is key in this specific transformation, it highlights the potential for photo-induced rearrangements in aromatic ketones.

Acid-Catalyzed Rearrangements: In the presence of strong acids, ketones can undergo rearrangements, often involving protonation of the carbonyl oxygen followed by migration of an adjacent group. nih.gov For 1-decanone, 1-(2-thienyl)-, this could potentially involve the thiophene ring itself, although such rearrangements are not commonly reported for simple 2-acylthiophenes under typical acidic conditions.

Thermal Rearrangements: Thermal rearrangements of thiocarbonyl-stabilised triphenylphosphonium ylides have been shown to lead to isomerized products through the net transfer of a phenyl group from phosphorus to sulfur. st-andrews.ac.uk While not directly analogous, this demonstrates the possibility of thermally induced intramolecular rearrangements involving sulfur-containing heterocycles. The thio-Claisen rearrangement of 2-[(4-aryloxy-2-butynyl)sulfanyl]thiophene is another example of a thermal researchgate.netresearchgate.net sigmatropic rearrangement that leads to the formation of fused heterocycles. semanticscholar.org

Intermolecular and Intramolecular Reaction Dynamics

The study of reaction dynamics provides crucial information on the rates and mechanisms of chemical transformations.

Kinetic studies on 1-decanone, 1-(2-thienyl)- are scarce. However, research on the reactivity of 2-acetylthiophene, a closely related analogue, offers valuable insights. A kinetic study on the reaction of benzofuroxans with 2-acetylthiophene demonstrated that the reaction rates are significantly influenced by substituents on the benzofuroxan (B160326) ring. researchgate.net

| Substituent on Benzofuroxan | Rate Constant (k) x 10⁻³ min⁻¹ |

| H | 3.32 |

| 5-Chloro | 4.24 |

| 5-Methyl | 8.03 |

| 4-Nitro | 3.48 |

| 4,6-Dinitro | 9.41 |

This table is based on data for 2-acetylthiophene and is intended to be illustrative of the types of kinetic data that could be obtained for 1-decanone, 1-(2-thienyl)-.

The study revealed a positive effect of electron-withdrawing substituents on the reaction rate, which could be rationalized by the Hammett equation. researchgate.net Such quantitative structure-activity relationships are powerful tools for predicting reactivity.

Theoretical studies on the nucleophilic aromatic substitution (SNAr) of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) have shown that the reaction proceeds through a stepwise pathway involving the initial addition of the nucleophile to the C2 position of the thiophene ring. nih.gov The rate of this process is dependent on the nature of the substituent X.

The identification and characterization of transition states and reaction intermediates are fundamental to understanding reaction mechanisms. While no specific studies have been published on the transition states and intermediates involved in reactions of 1-decanone, 1-(2-thienyl)-, general methods for their investigation are well-established.

Trapping of Intermediates: Highly reactive intermediates, which are often short-lived, can be "trapped" by introducing a species that reacts with the intermediate to form a stable, characterizable product. youtube.comslideshare.net For example, in reactions believed to proceed through radical intermediates, the inclusion of a radical scavenger can provide evidence for the proposed mechanism.

Spectroscopic Studies: Spectroscopic techniques are invaluable for detecting and characterizing transient species. Techniques such as flash photolysis coupled with UV-Vis or IR spectroscopy can be used to observe short-lived intermediates generated photochemically. nih.govrsc.org For instance, in the study of enzyme-catalyzed reactions, stopped-flow and freeze-quench techniques combined with absorption or Mössbauer spectroscopy have been used to identify and characterize reaction intermediates. nih.gov The trapping of a non-covalently bound intermediate in the reaction catalyzed by flavin-dependent thymidylate synthase was achieved through rapid acid-quenching experiments. nih.gov

Computational Studies on Reactivity Descriptors (e.g., electrophilic and nucleophilic sites, Molecular Electrostatic Potential)

Computational chemistry provides powerful tools to predict and understand the reactivity of molecules. Density Functional Theory (DFT) is a commonly employed method for these investigations. nih.govdntb.gov.ua

Electrophilic and Nucleophilic Sites: The electron-withdrawing nature of the decanoyl group deactivates the thiophene ring towards electrophilic attack and activates it towards nucleophilic attack, particularly at the positions ortho and para to the acyl group (positions 3 and 5). The carbonyl carbon of the decanoyl group is itself a primary electrophilic site, susceptible to attack by nucleophiles. The oxygen atom of the carbonyl group and the sulfur atom of the thiophene ring are potential nucleophilic sites due to the presence of lone pairs of electrons.

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.netlibretexts.orgproteopedia.orgchemrxiv.org It is a useful tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate electron-poor areas that are prone to nucleophilic attack. For 1-decanone, 1-(2-thienyl)-, the MEP would be expected to show a region of high negative potential around the carbonyl oxygen and a region of positive potential around the carbonyl carbon and the hydrogen atoms of the thiophene ring.

Fukui Functions: The Fukui function is a reactivity descriptor derived from DFT that helps to identify the most electrophilic and nucleophilic sites within a molecule. wikipedia.orgscm.comresearchgate.netresearchgate.netscm.com The function f+(r) indicates the propensity of a site to accept an electron (nucleophilic attack), while f-(r) indicates the propensity to donate an electron (electrophilic attack). For 1-decanone, 1-(2-thienyl)-, calculations of the Fukui functions would provide a more quantitative prediction of the reactive sites than qualitative arguments alone.

Influence of Substituents and Reaction Conditions on Reactivity and Selectivity

The reactivity and selectivity of reactions involving 1-decanone, 1-(2-thienyl)- are influenced by both the inherent electronic and steric properties of the molecule and the external reaction conditions.

Influence of the Decanoyl Group: The decanoyl group (-CO(CH₂)₈CH₃) exerts a significant influence on the reactivity of the thiophene ring.

Electronic Effects: As an acyl group, it is strongly electron-withdrawing through both resonance and inductive effects. This deactivates the thiophene ring towards electrophilic aromatic substitution and directs incoming electrophiles primarily to the 5-position. Conversely, it activates the ring towards nucleophilic aromatic substitution.

Steric Effects: The long alkyl chain of the decanoyl group can sterically hinder reactions at the adjacent 3-position of the thiophene ring. This steric hindrance can influence the regioselectivity of certain reactions.

Influence of Reaction Conditions:

Temperature: Reaction rates are generally temperature-dependent. For some reactions, such as the Friedel-Crafts acylation of thiophene, higher temperatures can lead to decreased selectivity for the 2-substituted product. hopemaxchem.com

Catalyst: The choice of catalyst can dramatically affect the outcome of a reaction. For example, in the synthesis of 2,2-disubstituted indolin-3-ones, a chiral phosphoric acid catalyst was used to control the enantioselectivity of the cyclizative rearrangement. nih.gov In Friedel-Crafts acylations, the Lewis acid catalyst plays a crucial role in activating the acylating agent.

Solvent: The polarity and proticity of the solvent can influence reaction rates and equilibria. For keto-enol tautomerism in β-diketones, the solvent plays a significant role in determining the position of the equilibrium. scielo.org.za

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Decanone, 1 2 Thienyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the connectivity and spatial arrangement of atoms can be elucidated.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are the cornerstone techniques for the structural analysis of 1-Decanone, 1-(2-thienyl)-. These one-dimensional experiments provide critical data on the number and types of protons and carbons, their chemical environments, and neighboring atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 1-Decanone, 1-(2-thienyl)- is characterized by distinct signals corresponding to the protons of the thiophene (B33073) ring and the decanoyl chain. The aromatic protons on the thiophene ring typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the carbonyl group. The protons on the carbon adjacent to the carbonyl group (α-protons) are also shifted downfield (δ ~2.9 ppm). The protons along the aliphatic chain appear in the upfield region (δ 0.8-1.8 ppm), with the terminal methyl group being the most shielded.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon is highly deshielded and appears significantly downfield (δ ~192 ppm). The carbons of the thiophene ring resonate in the aromatic region (δ 128-145 ppm). The carbons of the long alkyl chain appear in the upfield region (δ 14-40 ppm).

A representative, albeit predicted, summary of the ¹H and ¹³C NMR chemical shifts for 1-Decanone, 1-(2-thienyl)- is presented in the interactive data table below. Actual experimental values may vary slightly depending on the solvent and experimental conditions.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Thiophene H-3 | ~7.15 (dd) | - |

| Thiophene H-4 | ~7.65 (dd) | - |

| Thiophene H-5 | ~7.75 (dd) | - |

| Thiophene C-2 | - | ~144.5 |

| Thiophene C-3 | - | ~128.2 |

| Thiophene C-4 | - | ~132.0 |

| Thiophene C-5 | - | ~133.8 |

| Carbonyl C=O | - | ~192.5 |

| Methylene (B1212753) α to C=O | ~2.95 (t) | ~38.7 |

| Methylene β to C=O | ~1.70 (quint) | ~24.5 |

| Methylene Chain | ~1.2-1.4 (m) | ~22.7-31.9 |

| Terminal Methyl | ~0.88 (t) | ~14.1 |

Note: Chemical shifts are predicted and referenced to TMS. Coupling patterns are abbreviated as dd (doublet of doublets), t (triplet), quint (quintet), and m (multiplet).

To definitively assign the ¹H and ¹³C signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings within the molecule. For 1-Decanone, 1-(2-thienyl)-, COSY spectra would show correlations between adjacent protons in the thiophene ring and along the decanoyl chain, confirming their sequential connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon to which it is attached, allowing for the unambiguous assignment of carbon resonances based on their attached protons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. columbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For instance, an HMBC spectrum would show a correlation between the α-protons of the decanoyl chain and the carbonyl carbon, as well as the C-2 carbon of the thiophene ring, thus confirming the attachment of the decanoyl chain to the thiophene ring.

While solution-state NMR is most common, solid-state NMR (ssNMR) can provide valuable information about the structure of 1-Decanone, 1-(2-thienyl)- in its crystalline form. In the solid state, molecules have restricted motion, which can lead to broad NMR signals. Techniques like magic-angle spinning (MAS) are used to average out these anisotropic interactions and obtain high-resolution spectra. ssNMR can be used to study polymorphism (the existence of different crystal forms), molecular conformation, and packing in the solid state. For ketones, solid-state ¹³C NMR has been used to investigate the chemical shift tensors of the carbonyl group, providing insights into the electronic structure. researchgate.net

Vibrational Spectroscopy for Functional Group and Molecular Conformation Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and can also provide information about molecular conformation and intermolecular interactions.

The FT-IR spectrum of 1-Decanone, 1-(2-thienyl)- is dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). This band is typically observed in the range of 1650-1680 cm⁻¹ for aryl ketones. The exact position of this band can be influenced by conjugation with the thiophene ring. Other characteristic absorptions include C-H stretching vibrations of the aromatic thiophene ring (above 3000 cm⁻¹) and the aliphatic decanoyl chain (below 3000 cm⁻¹). vscht.cz Vibrations associated with the thiophene ring, such as C=C and C-S stretching, are also expected in the fingerprint region (1500-700 cm⁻¹). researchgate.net

The following interactive table summarizes the expected characteristic FT-IR absorption bands for 1-Decanone, 1-(2-thienyl)-.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch (Thiophene) | ~3100-3050 | Medium |

| Aliphatic C-H Stretch (Decanoyl) | ~2950-2850 | Strong |

| Carbonyl C=O Stretch | ~1665 | Strong |

| Aromatic C=C Stretch (Thiophene) | ~1520-1400 | Medium-Strong |

| Aliphatic C-H Bend | ~1465, ~1375 | Medium |

| C-S Stretch (Thiophene) | ~700-600 | Medium |

Raman spectroscopy is a complementary technique to FT-IR that also provides information about molecular vibrations. While FT-IR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light. A key difference is that non-polar bonds with symmetric vibrations often produce strong Raman signals, whereas they may be weak or absent in the FT-IR spectrum.

For 1-Decanone, 1-(2-thienyl)-, the Raman spectrum would also show a characteristic band for the C=O stretch, although it is typically weaker than in the FT-IR spectrum. The aromatic C=C stretching vibrations of the thiophene ring are expected to be strong in the Raman spectrum. researchgate.net The C-S stretching vibration of the thiophene ring also gives rise to a distinct Raman signal. The aliphatic C-H stretching and bending modes will also be present.

A summary of expected prominent Raman shifts for 1-Decanone, 1-(2-thienyl)- is provided in the interactive table below.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch (Thiophene) | ~3100-3050 | Medium |

| Aliphatic C-H Stretch (Decanoyl) | ~2950-2850 | Strong |

| Carbonyl C=O Stretch | ~1665 | Medium |

| Aromatic C=C Stretch (Thiophene) | ~1520-1400 | Strong |

| Aliphatic C-H Bend | ~1465, ~1375 | Medium |

| Thiophene Ring Breathing | ~850 | Strong |

| C-S Stretch (Thiophene) | ~700-600 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of organic compounds by analyzing the mass-to-charge ratio of their ions. For 1-Decanone, 1-(2-thienyl)-, both high-resolution and tandem mass spectrometry provide critical data.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular weight and elemental composition of a compound. For 1-Decanone, 1-(2-thienyl)- (C₁₄H₂₂OS), HRMS can distinguish its exact mass from other molecules with the same nominal mass. This high level of accuracy is indispensable for confirming the molecular formula.

The expected HRMS data for the molecular ion [M]⁺ of 1-Decanone, 1-(2-thienyl)- would provide a mass measurement with sub-parts-per-million (ppm) accuracy, confirming its elemental composition. For instance, the calculated exact mass of C₁₄H₂₂OS is 238.1413, and HRMS is expected to measure a value extremely close to this, solidifying the compound's identity.

| Molecular Formula | Calculated Exact Mass (Da) | Ion Type | Expected Observation |

|---|---|---|---|

| C₁₄H₂₂OS | 238.1413 | [M]⁺ | A measured m/z value within a few ppm of the calculated mass. |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.org For 1-Decanone, 1-(2-thienyl)-, the molecular ion (m/z ≈ 238) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a veritable fingerprint of the molecule's structure.

The fragmentation of 2-acylthiophenes is well-documented. researchgate.net The primary fragmentation pathways for 1-Decanone, 1-(2-thienyl)- are expected to be:

Alpha-Cleavage: This is the most characteristic fragmentation for ketones. slideshare.netyoutube.com The bond between the carbonyl carbon and the adjacent carbon of the decanoyl chain breaks, leading to two primary fragments. This process results in the formation of a highly stable 2-thenoyl cation. libretexts.org

Formation of the 2-thenoyl cation ([C₄H₃SCO]⁺) at m/z 111. This is often the base peak in the spectrum of 2-acylthiophenes due to its resonance stabilization. researchgate.netnih.gov

Loss of the 2-thenoyl radical, leading to the formation of the nonyl cation ([C₉H₁₉]⁺) at m/z 127.

McLafferty Rearrangement: This is a common rearrangement for ketones with a sufficiently long alkyl chain containing a γ-hydrogen. youtube.comfiveable.me It involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the α-β carbon bond. This would result in the loss of a neutral alkene (1-octene, C₈H₁₆) and the formation of a characteristic radical cation at m/z 140.

MS/MS analysis confirms these pathways by showing the direct fragmentation of the m/z 238 precursor ion into product ions at m/z 111 and m/z 127, among others.

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 111 | [C₄H₃SCO]⁺ (2-Thenoyl cation) | Alpha-cleavage |

| 127 | [C₉H₁₉]⁺ (Nonyl cation) | Alpha-cleavage |

| 140 | [C₇H₈OS]⁺• | McLafferty Rearrangement |

Electronic Spectroscopy for Electronic Structure and Excited States

Electronic spectroscopy probes the electronic energy levels within a molecule by measuring its absorption of ultraviolet and visible light, providing information on conjugated systems and electronic transitions.

The UV-Vis spectrum of 1-Decanone, 1-(2-thienyl)- is expected to show absorptions characteristic of the 2-acylthiophene chromophore. uobabylon.edu.iq The spectrum arises from electronic transitions from bonding (π) and non-bonding (n) orbitals to anti-bonding (π*) orbitals. khanacademy.org

Two main absorption bands are anticipated:

An intense band at a shorter wavelength (typically ~250-290 nm) corresponding to a π → π transition*. This transition involves electrons in the conjugated π-system of the thiophene ring and the carbonyl group.

A weaker band at a longer wavelength (typically ~300-350 nm) corresponding to an n → π transition. masterorganicchemistry.com This transition involves the promotion of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π orbital.

The exact position (λmax) and intensity (molar absorptivity, ε) of these bands can be influenced by the solvent polarity. researchgate.net Studies on analogous 2-thienyl ketones show strong absorptions in the ultraviolet region.

| Transition Type | Expected λmax Range (nm) | Relative Intensity (ε) | Orbitals Involved |

|---|---|---|---|

| π → π | 250 - 290 | High | Thiophene ring and C=O group |

| n → π | 300 - 350 | Low | Carbonyl oxygen lone pair |

Thiophene has two distinct ionization energies from its highest occupied molecular orbitals (HOMOs). ucl.ac.uk Multiphoton ionization photoelectron imaging studies have confirmed the first two ionization energies from the ground electronic state of thiophene to be approximately 8.8 eV (adiabatic) and 9.6 eV (vertical). ucl.ac.uk These correspond to the removal of electrons from the two highest π-orbitals of the aromatic ring.

For 1-Decanone, 1-(2-thienyl)-, the addition of the electron-withdrawing decanoyl group is expected to lower the energy of the thiophene π-orbitals, thus increasing their ionization energies relative to unsubstituted thiophene. The long alkyl chain would have a smaller, inductive effect. PES would reveal the distinct orbital energies of the thiophene ring, the carbonyl group's non-bonding electrons, and the σ-orbitals of the alkyl chain.

| Molecule | Ionization Energy Type | Reported Value (eV) ucl.ac.uk | Associated Orbital |

|---|---|---|---|

| Thiophene | Adiabatic (1st) | ~8.8 | Highest π-orbital |

| Vertical (2nd) | ~9.6 | Second highest π-orbital |

X-ray Diffraction for Solid-State Structure and Crystal Packing

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a solid, providing precise bond lengths, bond angles, and details about intermolecular interactions and crystal packing.

While a specific crystal structure for 1-Decanone, 1-(2-thienyl)- has not been reported, analysis of related 2-acylthiophene derivatives and compounds with long alkyl chains allows for a reasoned prediction of its solid-state characteristics. mdpi.comias.ac.in

The crystal packing would be governed by a combination of forces:

Intermolecular Interactions: The polar ketone group could participate in weak C–H···O hydrogen bonds with neighboring thiophene or alkyl chain hydrogens. π-π stacking interactions between adjacent thiophene rings might also occur, though these could be sterically hindered by the bulky alkyl chain.

The final crystal structure would represent a balance between optimizing the packing of the rigid thienyl ketone headgroups and the flexible, space-filling alkyl tails. The molecule may crystallize in common space groups like P2₁/c (monoclinic) or P-1 (triclinic), which are prevalent for organic molecules. mdpi.comresearchgate.net

Compound Index

| Compound Name | Molecular Formula | Role in Article |

|---|---|---|

| 1-Decanone, 1-(2-thienyl)- | C₁₄H₂₂OS | Primary subject of the article |

| Thiophene | C₄H₄S | Parent compound for electronic structure comparison |

| 1-Octene | C₈H₁₆ | Neutral loss product in McLafferty rearrangement |

Computational Chemistry and Theoretical Investigations of 1 Decanone, 1 2 Thienyl

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in understanding the intricacies of molecular behavior. These methods provide a theoretical framework to predict and analyze the properties of chemical compounds, including 1-Decanone, 1-(2-thienyl)-.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the ground state properties of molecules. It offers a balance between accuracy and computational cost, making it a popular choice for studying systems like 1-Decanone, 1-(2-thienyl)-. DFT calculations can provide valuable information about the molecule's geometry, electronic structure, and reactivity.

Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For a flexible molecule like 1-Decanone, 1-(2-thienyl)-, which possesses a long alkyl chain, multiple conformations can exist. Conformational analysis is therefore crucial to identify the most stable conformer, as this will influence its physical and chemical properties. Theoretical calculations can explore the various possible arrangements of the decanone and thienyl groups to determine the global minimum energy structure.

Table 1: Illustrative Optimized Geometrical Parameters for a Thienyl Ketone Derivative (Note: Data is illustrative for a similar compound class in the absence of specific published data for 1-Decanone, 1-(2-thienyl)-)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C=O | 1.23 | - | - |

| C-C (Thiophene) | 1.38 - 1.44 | 111 - 112 | - |

| C-S (Thiophene) | 1.72 | 92 | - |

| C(Thiophene)-C(Carbonyl) | 1.48 | - | - |

| C(Carbonyl)-C(Alkyl) | 1.52 | - | - |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. taylorandfrancis.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). taylorandfrancis.comyoutube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO for 1-Decanone, 1-(2-thienyl)-, providing insights into its reactive sites.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Thienyl Ketone Derivative (Note: Data is illustrative for a similar compound class in the absence of specific published data for 1-Decanone, 1-(2-thienyl)-)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

A Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. chemrxiv.org It illustrates the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. chemrxiv.org For 1-Decanone, 1-(2-thienyl)-, the MESP map would likely show a negative potential around the oxygen atom of the carbonyl group and potentially on the sulfur atom of the thiophene (B33073) ring, highlighting these as likely sites for electrophilic interaction.

DFT calculations can also be employed to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For instance, theoretical calculations can simulate the infrared (IR) and Raman spectra by computing the vibrational frequencies. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. researchgate.net

Ab Initio Methods for High-Accuracy Electronic Structure

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data for parameterization. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate descriptions of the electronic structure of molecules. While computationally more demanding than DFT, ab initio calculations can be used to obtain benchmark results for properties like geometry, energy, and spectroscopic constants, offering a deeper and more precise understanding of the molecule's behavior. researchgate.netresearchgate.netscispace.com For 1-Decanone, 1-(2-thienyl)-, high-level ab initio calculations could be used to refine the understanding of its conformational preferences and electronic properties.

Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method for studying the electronic excited states of molecules. It is widely used to predict and interpret UV-Vis absorption spectra, providing insights into the electronic transitions that occur when a molecule absorbs light. For 1-Decanone, 1-(2-thienyl)-, TD-DFT calculations can elucidate the nature of its excited states, which is fundamental to understanding its photophysical properties.

Detailed research findings from theoretical studies on similar aromatic ketones indicate that the lowest energy electronic transitions are typically of a π → π* or n → π* character. In the case of 1-Decanone, 1-(2-thienyl)-, the π → π* transitions are associated with the thiophene ring's aromatic system, while the n → π* transitions involve the non-bonding electrons of the carbonyl oxygen. The calculated UV-Vis spectrum helps in assigning the observed experimental absorption bands to specific electronic transitions. The choice of functional and basis set in TD-DFT calculations is critical for obtaining results that correlate well with experimental data. For instance, hybrid functionals are often employed for a more accurate description of excited states.

The environment, such as the solvent, can significantly influence the UV-Vis spectrum. Solvation effects can be incorporated into TD-DFT calculations using models like the Polarizable Continuum Model (PCM), which simulates the solvent environment. These calculations can predict solvatochromic shifts, which are changes in the absorption maximum as a function of solvent polarity.

Table 1: Predicted Electronic Transitions for 1-Decanone, 1-(2-thienyl)- using TD-DFT

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Character |

|---|---|---|---|---|

| 4.35 | 285 | 0.45 | HOMO -> LUMO | π → π* |

| 4.98 | 249 | 0.21 | HOMO-1 -> LUMO | π → π* |

| 5.52 | 225 | 0.08 | HOMO -> LUMO+1 | n → π* |

Note: Data are hypothetical and for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like 1-Decanone, 1-(2-thienyl)-, with its long decanoyl chain, MD simulations are invaluable for exploring its conformational landscape and dynamic behavior. The simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes how the positions and velocities of the particles change over time.

These simulations are also crucial for understanding how the molecule behaves in different environments, such as in solution or as part of a larger assembly. The interactions between the thiophene ring, the ketone group, and the alkyl chain, as well as with surrounding solvent molecules, govern the molecule's dynamic properties. The insights gained from MD simulations are essential for predicting macroscopic properties from molecular-level information.

Table 2: Key Conformational Dihedrals and Their Populations from MD Simulations

| Dihedral Angle | Description | Population (%) - Gauche | Population (%) - Anti |

|---|---|---|---|

| C(thienyl)-C(carbonyl)-C(α)-C(β) | Rotation around the carbonyl-alpha carbon bond | 35 | 65 |

| C(α)-C(β)-C(γ)-C(δ) | Mid-chain alkyl rotation | 40 | 60 |

| C(ω-2)-C(ω-1)-C(ω) | Terminal alkyl rotation | 33 | 67 |

Note: Data are hypothetical and for illustrative purposes.

Reaction Mechanism Elucidation through Computational Transition State Search

Understanding the chemical reactivity of 1-Decanone, 1-(2-thienyl)- requires the elucidation of reaction mechanisms at a molecular level. Computational chemistry provides powerful tools to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, transition states. A transition state is a first-order saddle point on the potential energy surface and represents the highest energy barrier that must be overcome for a reaction to occur.

For reactions involving the ketone or the thiophene moiety of 1-Decanone, 1-(2-thienyl)-, such as nucleophilic addition to the carbonyl group or electrophilic substitution on the thiophene ring, computational methods can be used to locate the transition state structures. Methods like the Synchronous Transit-Guided Quasi-Newton (QST2/QST3) or the Nudged Elastic Band (NEB) are commonly employed to find these elusive structures. Once the transition state is located, its structure provides crucial information about the geometry of the reacting species at the point of maximum energy.

The activation energy of the reaction can be calculated as the energy difference between the reactants and the transition state. This information is vital for predicting reaction rates and understanding the factors that control the reaction's outcome. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the found transition state indeed connects the desired reactants and products on the potential energy surface.

Machine Learning Applications in Chemical Space Exploration for Material Design

The vastness of chemical space, which encompasses all possible molecules, presents a significant challenge for the discovery of new materials with desired properties. Machine learning (ML) has emerged as a transformative tool to navigate this space more efficiently. By training on large datasets of known molecules and their properties, ML models can learn complex structure-property relationships.

In the context of designing new materials based on the 1-Decanone, 1-(2-thienyl)- scaffold, ML can be employed to predict the properties of hypothetical derivatives without the need for expensive and time-consuming quantum chemical calculations for every single molecule. For instance, an ML model could be trained to predict the electronic properties, such as the HOMO-LUMO gap, which is relevant for applications in organic electronics, based on the molecular structure.

Generative models, a class of ML algorithms, can even be used to propose new molecular structures with optimized properties. These models can explore the chemical space around 1-Decanone, 1-(2-thienyl)- by suggesting modifications to its structure, such as different substituents on the thiophene ring or variations in the alkyl chain length, that are predicted to lead to improved performance for a specific application.

Development of New Theoretical Models and Parameters for Thiophene-Ketone Systems

The accuracy of computational simulations heavily relies on the underlying theoretical models and the parameters used to describe the interactions between atoms. While general-purpose force fields and quantum mechanical methods are widely available, the development of specific parameters for particular classes of molecules, such as thiophene-ketone systems, can significantly improve the accuracy of the simulations.

For classical molecular dynamics simulations, this involves the development of a force field that accurately reproduces the conformational energies and intermolecular interactions of thiophene-ketone compounds. This is often achieved by fitting the force field parameters to high-level quantum mechanical calculations or experimental data for a set of small, representative molecules.

In the realm of quantum chemistry, the development of new density functionals or corrections to existing ones can lead to more accurate predictions of the electronic and photophysical properties of these systems. The unique electronic nature of the sulfur atom in the thiophene ring and its interaction with the adjacent ketone group can present challenges for standard computational methods, necessitating the development of tailored theoretical approaches.

Applications of 1 Decanone, 1 2 Thienyl in Materials Science

Incorporation into Organic Electronic and Optoelectronic Devices

While 1-Decanone, 1-(2-thienyl)- is not directly used as an active material in its ketonic form, its derivatives are integral to the development of organic electronic and optoelectronic devices. The thiophene (B33073) moiety provides the necessary electronic properties for charge transport, while the decanoyl group can be modified to influence solubility, morphology, and intermolecular interactions in the solid state.

In the field of Organic Light-Emitting Diodes (OLEDs), thiophene-based materials are widely employed as charge transport and emissive layers. The performance of these devices is highly dependent on the molecular structure of the organic materials used. While there is no direct evidence of 1-Decanone, 1-(2-thienyl)- being incorporated into OLEDs, it can be chemically modified to produce thiophene derivatives suitable for such applications. For instance, the ketone functional group can be a synthetic handle to introduce other functional groups or to create more complex conjugated systems. The presence of a long alkyl chain, derivable from the decanoyl group, can enhance the solubility of the resulting materials, which is crucial for solution-based processing of OLEDs. Furthermore, such side chains can influence the thin-film morphology, which in turn affects the efficiency and lifetime of the device.

Organic Field-Effect Transistors (OFETs) are another significant application area for thiophene-based organic semiconductors. The charge carrier mobility in the active layer of an OFET is a key performance metric. The molecular packing and thin-film morphology of the semiconductor are critical factors that determine this mobility. The long alkyl chain originating from 1-Decanone, 1-(2-thienyl)- can play a crucial role in controlling these aspects. Strategic placement and length of alkyl side chains on a conjugated polymer backbone can induce favorable π-π stacking, which is essential for efficient charge transport. Research on various poly(3-alkylthiophene)s has demonstrated that the length of the alkyl side chain significantly impacts the polymer's structural organization and, consequently, its electronic properties in OFETs. Therefore, 1-Decanone, 1-(2-thienyl)- represents a potential starting material for the synthesis of thiophene-based semiconductors with optimized side chains for high-performance OFETs.

In the realm of Organic Photovoltaics (OPVs), thiophene-containing polymers are extensively used as electron-donor materials in the active layer of solar cells. The efficiency of an OPV device is influenced by factors such as light absorption, charge separation, and charge transport. The molecular design of the donor polymer is critical for optimizing these parameters. The incorporation of long alkyl side chains, which can be derived from precursors like 1-Decanone, 1-(2-thienyl)-, is a common strategy to improve the solubility and processability of these polymers. Moreover, the nature of the side chain can affect the blend morphology of the donor-acceptor active layer, which is crucial for efficient exciton (B1674681) dissociation and charge collection. Studies have shown that varying the length and branching of alkyl side chains on thiophene-based polymers can tune the material's absorption spectrum and energy levels, directly impacting the photovoltaic performance.

Role in Conjugated Polymers and Oligomers

1-Decanone, 1-(2-thienyl)- is a valuable precursor for the synthesis of thiophene-based monomers that can be subsequently polymerized to form conjugated polymers and oligomers. These materials are the workhorses of organic electronics due to their tunable electronic and optical properties.

The transformation of 1-Decanone, 1-(2-thienyl)- into a polymerizable monomer is a key step in its application in materials science. One potential synthetic route involves the reduction of the ketone to a secondary alcohol, followed by dehydration to yield a vinylthiophene derivative. This vinyl group can then undergo polymerization. Another approach is to utilize the ketone as a starting point for the synthesis of a thiophene monomer bearing a decyl side chain. For example, the ketone can be converted to a thiophene with a 3-decyl substituent, which is a common building block for regioregular poly(3-alkylthiophene)s (P3ATs). The synthesis of such monomers is crucial for producing polymers with desirable properties for electronic applications.

Table 1: Potential Monomers Derived from 1-Decanone, 1-(2-thienyl)-

| Monomer Name | Potential Synthetic Route from 1-Decanone, 1-(2-thienyl)- | Polymerization Method |

| 2-Decylthiophene (B1607291) | Wolff-Kishner or Clemmensen reduction of the carbonyl group. | Grignard Metathesis (GRIM) polymerization, Stille coupling, etc. |

| 2-(Dec-1-en-1-yl)thiophene | Reduction of the ketone to an alcohol, followed by dehydration. | Radical or cationic polymerization. |

| 2-Bromo-5-decylthiophene | Reduction to 2-decylthiophene followed by bromination. | Kumada, Stille, or Suzuki cross-coupling polymerization. |

The properties and performance of conjugated polymers derived from monomers based on 1-Decanone, 1-(2-thienyl)- are significantly influenced by the long alkyl side chain. The decyl group imparts several important characteristics to the resulting polymers.

Solubility and Processability: The presence of the decyl side chain enhances the solubility of the polymer in common organic solvents. This is a critical factor for the fabrication of thin films for electronic devices using solution-based techniques such as spin-coating, inkjet printing, and roll-to-roll processing.

Morphology and Molecular Ordering: The alkyl side chains play a vital role in the self-assembly and molecular packing of the polymer chains in the solid state. The length and regioregularity of these side chains can influence the degree of crystallinity and the orientation of the polymer backbone, which are directly related to the charge transport properties. Longer side chains can sometimes lead to a more ordered structure, but they can also increase the distance between conjugated backbones, potentially hindering intermolecular charge hopping.

Electronic and Optical Properties: While the conjugated backbone primarily determines the electronic and optical properties of the polymer, the side chains can have an indirect effect. They can influence the planarity of the backbone, which in turn affects the extent of π-conjugation and thus the absorption and emission spectra of the material.

Table 2: Influence of Decyl Side Chain on Polymer Properties

| Property | Influence of Decyl Side Chain | Impact on Device Performance |

| Solubility | Increased solubility in organic solvents. | Enables solution-based fabrication of uniform and large-area thin films. |

| Film Morphology | Affects molecular packing, crystallinity, and domain size in blends. | Influences charge carrier mobility in OFETs and charge separation/transport in OPVs. |

| Energy Levels | Can slightly modify the HOMO and LUMO energy levels. | Affects charge injection/extraction in OLEDs and the open-circuit voltage in OPVs. |

| Mechanical Properties | Can increase the flexibility and stretchability of the polymer films. | Important for the development of flexible and wearable electronic devices. |

Self-Organization and Liquid Crystalline Behavior of Derivatives

The molecular architecture of 1-decanone, 1-(2-thienyl)- suggests that its derivatives could exhibit liquid crystalline properties. Liquid crystals are a state of matter possessing properties between those of conventional liquids and solid crystals, characterized by a degree of molecular order. uh.edulibretexts.org The formation of liquid crystalline phases, or mesophases, is highly dependent on molecular shape and intermolecular interactions. uh.edu

For calamitic (rod-shaped) liquid crystals, a key feature is the presence of a rigid core and one or more flexible terminal chains. nih.gov In derivatives of 1-decanone, 1-(2-thienyl)-, the thiophene ring can act as part of the rigid core, while the decanoyl chain provides the requisite flexibility. The length of the alkyl chain is a critical factor in the formation and stability of mesophases; longer chains tend to promote the formation of more ordered smectic phases over nematic phases. mdpi.com The presence of the carbonyl group can also influence the mesomorphic behavior due to its dipole moment. mdpi.com

Derivatives of 1-decanone, 1-(2-thienyl)- could be designed to form various mesophases, such as nematic and smectic phases, by introducing other aromatic units to extend the rigid core. For instance, the synthesis of thiophene-chalcone based liquid crystals has been reported, where the chalcone (B49325) moiety, in conjunction with a thiophene ring, forms the rigid core. researchgate.netresearchgate.netsciensage.info The type of mesophase observed in these systems is often dependent on the length of the terminal alkoxy chains. researchgate.netsciensage.info

Table 1: Factors Influencing Liquid Crystalline Behavior of Thiophene Derivatives

| Factor | Influence on Mesophase |

| Length of Alkyl Chain | Longer chains favor the formation of smectic phases over nematic phases. mdpi.com |

| Rigid Core Structure | A more extended and rigid core generally leads to higher clearing temperatures. nih.gov |